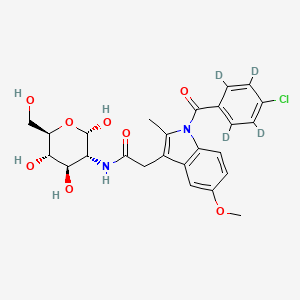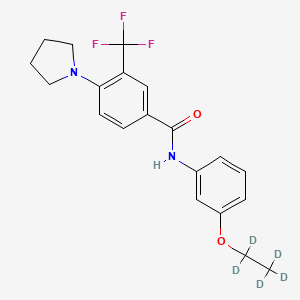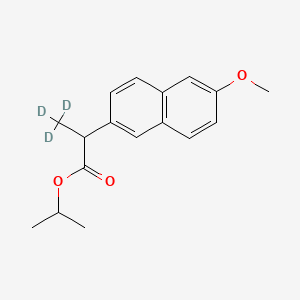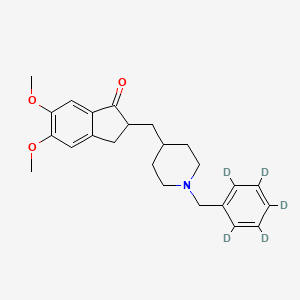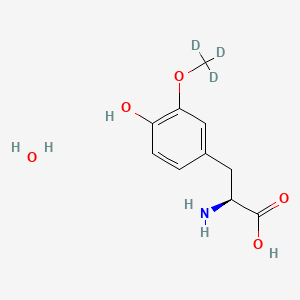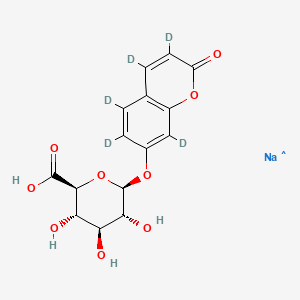
7-Hydroxy Coumarin-d5 |A-D-glucuronide (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium is a deuterium-labeled derivative of 7-Hydroxy Coumarin β-D-glucuronide sodium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolic studies. It is a stable isotope-labeled compound, which makes it valuable for tracing and quantifying drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium involves the deuteration of 7-Hydroxy Coumarin β-D-glucuronide sodium. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments. For example, oxidation reactions may be performed in acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium may yield corresponding quinones, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and rates of drug metabolism.
Biology: Employed in studies of enzyme kinetics and interactions with biological macromolecules.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations
Mechanism of Action
The mechanism of action of 7-Hydroxy Coumarin-d5 β-D-glucuronide sodium involves its interaction with various enzymes and biological pathways. As a deuterium-labeled compound, it is used to trace the metabolic fate of drugs and understand their pharmacokinetics. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy Coumarin β-D-glucuronide sodium: The non-deuterated version of the compound, used for similar applications but without the benefits of deuterium labeling.
7-Ethoxycoumarin: Another coumarin derivative used in metabolic studies and enzyme kinetics.
Coumarin: The parent compound, widely used in various scientific and industrial applications
Uniqueness
7-Hydroxy Coumarin-d5 β-D-glucuronide sodium is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical signals. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracing are essential .
Properties
Molecular Formula |
C15H14NaO9 |
|---|---|
Molecular Weight |
366.29 g/mol |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/t10-,11-,12+,13-,15+;/m0./s1/i1D,2D,3D,4D,5D; |
InChI Key |
OYKDJBCUYKFTGK-VBYKCEJLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H].[Na] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


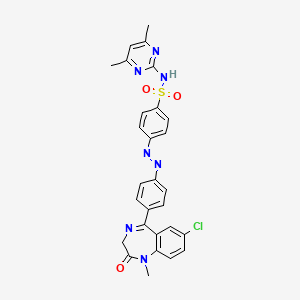
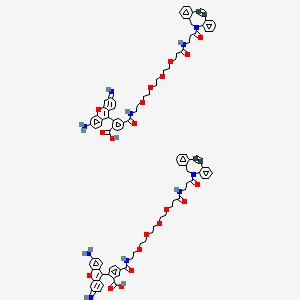

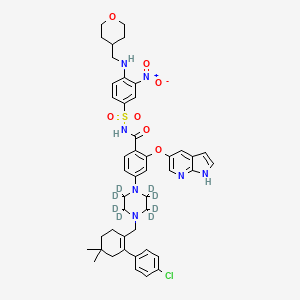
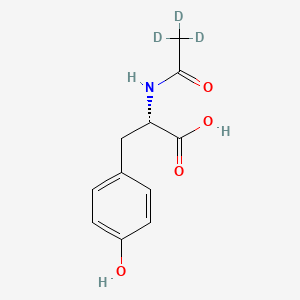
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
